5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c13-14-12(15)11-7-6-9(18-11)8-19(16,17)10-4-2-1-3-5-10/h1-7H,8,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAIJGGHQGXZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187506 | |
| Record name | 5-[(Phenylsulfonyl)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852840-58-5 | |
| Record name | 5-[(Phenylsulfonyl)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852840-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Phenylsulfonyl)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(benzenesulfonyl)methyl]furan-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Furan Derived Scaffolds in Modern Medicinal Chemistry
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the architecture of many pharmacologically active compounds. orientjchem.orgnih.gov Its prevalence in both natural products and synthetic drugs underscores its importance in medicinal chemistry. utripoli.edu.lyijabbr.com The utility of the furan scaffold stems from its unique physicochemical properties, including its planar structure, electron-rich nature, and capacity for diverse chemical modifications. orientjchem.orgijabbr.com
Derivatives of furan have been shown to exhibit a vast spectrum of biological activities. utripoli.edu.lyijabbr.com This wide range of therapeutic potential has made the furan ring a privileged scaffold in the design of new drugs. utripoli.edu.ly
Table 1: Documented Biological Activities of Furan Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against various strains of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida and Aspergillus. orientjchem.orgijabbr.com | orientjchem.orgijabbr.com |
| Antiviral | Inhibition of the replication of several viruses, including HIV, influenza, and hepatitis C. orientjchem.org | orientjchem.org |
| Anticancer | Antiproliferative effects against various human tumor cell lines. utripoli.edu.lyderpharmachemica.com | utripoli.edu.lyderpharmachemica.com |
| Anti-inflammatory | Inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). orientjchem.orgderpharmachemica.com | orientjchem.orgderpharmachemica.com |
| Analgesic | Activity in pain reduction, often linked to anti-inflammatory properties. utripoli.edu.ly | utripoli.edu.ly |
| CNS Activity | Includes antidepressant, anticonvulsant, and anxiolytic effects. utripoli.edu.lyijabbr.com | utripoli.edu.lyijabbr.com |
| Cardiovascular | Antihypertensive and cardioprotective properties have been reported. orientjchem.orgutripoli.edu.ly | orientjchem.orgutripoli.edu.ly |
Role of Benzenesulfonyl and Hydrazide Moieties in Bioactive Compounds
The potency of the furan (B31954) scaffold is often enhanced by the strategic incorporation of other functional groups. The benzenesulfonyl and hydrazide moieties are two such pharmacophores known to impart significant biological activity.
Benzenesulfonyl Moiety: The benzenesulfonyl group is a prominent feature in a multitude of therapeutic drugs. Its inclusion in a molecular structure can profoundly influence the compound's pharmacological profile. It is known to be structurally stable and can increase the metabolic stability of drug molecules, potentially prolonging their duration of action. researchgate.net The sulfonyl group is a strong hydrogen bond acceptor, which can enhance the binding affinity of a molecule to its target protein. researchgate.net Furthermore, benzenesulfonamide (B165840) derivatives are well-known for their anticancer and antimicrobial activities, often through mechanisms like the inhibition of carbonic anhydrase isozymes. rsc.org This moiety is also a key component in certain anti-HIV and anti-influenza agents. nih.govnih.gov
Hydrazide Moiety: Hydrazides and their derivatives, particularly hydrazones (formed by the condensation of hydrazides with aldehydes or ketones), represent an exceptionally important class of compounds in drug discovery. hygeiajournal.commdpi.com The hydrazide functional group (-CONHNH2) is a versatile structural motif that is a key building block for various heterocyclic systems. mdpi.com The presence of the azomethine proton (-NHN=CH-) in hydrazones is crucial for their biological activity. researchgate.netnih.gov These compounds are known to coordinate with metal ions, which can influence their bioactivity. tpcj.org The diverse therapeutic applications of hydrazide-containing compounds have been extensively documented. iscientific.orgnih.gov
Table 2: Documented Biological Activities of Benzenesulfonyl and Hydrazide Derivatives
| Moiety | Associated Biological Activities | References |
|---|---|---|
| Benzenesulfonyl | Anticancer, Antimicrobial, Anti-HIV, Anti-influenza, Carbonic Anhydrase Inhibition. | rsc.orgnih.gov |
| Hydrazide/Hydrazone | Antimicrobial, Anticonvulsant, Anti-inflammatory, Analgesic, Anticancer, Antimalarial, Antitubercular, Antiviral. | researchgate.nettpcj.orgnih.govijbpr.netomicsonline.org |
Overview of 5 Benzenesulfonyl Methyl Furan 2 Carbohydrazide: Structural Context and Research Rationale
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inamazonaws.com By working backward from the target molecule, this compound, key disconnections and synthons can be identified.
A primary disconnection breaks the amide bond of the hydrazide, leading to a furan-2-carboxylic acid derivative and hydrazine (B178648). A second key disconnection severs the bond between the furan ring and the benzenesulfonylmethyl group. This retrosynthetic approach identifies two crucial precursors: a 5-(halomethyl)furan-2-carboxylate derivative and benzenesulfinic acid or its salt. The furan ring itself can be conceptually derived from a 1,4-dicarbonyl compound through methods like the Paal-Knorr synthesis.
Key Precursors Identified Through Retrosynthetic Analysis:
| Precursor | Role in Synthesis |
| 5-(Chloromethyl)furan-2-carboxylate | Provides the functionalized furan core. |
| Sodium benzenesulfinate (B1229208) | Serves as the source of the benzenesulfonyl moiety. |
| Hydrazine hydrate | Used to form the carbohydrazide (B1668358) functional group. |
| Furan-2-carboxylic acid | A potential starting material for furan ring functionalization. |
Optimized Multi-Step Synthetic Pathways to the Core Structure
The construction of the this compound core involves a sequence of optimized reactions to ensure high yields and purity.
Furan Ring Functionalization and Derivatization Strategies
The furan ring is a versatile heterocycle that can be functionalized through various methods. acs.org Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common strategies. pharmaguideline.com For the target molecule, a key step is the introduction of a reactive group at the 5-position, which can then be displaced by the benzenesulfonyl nucleophile.
One common starting material is 5-hydroxymethylfurfural, which can be oxidized to the corresponding carboxylic acid and subsequently esterified. The hydroxyl group can then be converted to a good leaving group, such as a halide, to facilitate the introduction of the sulfonyl group.
Common Furan Synthesis Methods:
| Method | Description |
| Paal-Knorr Synthesis | The cyclization of 1,4-dicarbonyl compounds in the presence of a dehydrating agent to form a furan ring. pharmaguideline.com |
| Fiest-Benary Furan Synthesis | The reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. |
| From Furfural (B47365) | Decarboxylation of furfural using palladium on charcoal can yield furan. pharmaguideline.com |
Introduction of Benzenesulfonyl and Hydrazide Moieties
The benzenesulfonyl group is typically introduced via nucleophilic substitution. chemimpex.com Benzenesulfonyl chloride is a common reagent for this purpose, reacting with nucleophiles like alcohols and amines to form sulfonamides and sulfonate esters. chemimpex.comamebaownd.com In the synthesis of the target molecule, sodium benzenesulfinate can act as a nucleophile to displace a halide from the 5-(halomethyl)furan precursor.
The hydrazide moiety is generally formed by the reaction of an ester with hydrazine hydrate. who.int This is a well-established and efficient method for converting carboxylic acid derivatives into carbohydrazides. For instance, pyrazine (B50134) carbohydrazide can be synthesized from its corresponding methyl ester and hydrazine hydrate. who.int
Stereoselective and Regioselective Synthetic Approaches
While the target molecule, this compound, does not possess stereocenters, the principles of stereoselectivity and regioselectivity are crucial when synthesizing more complex analogues. For instance, remote stereoselective functionalization of furan derivatives can be achieved using aminocatalysis, which allows for the introduction of chirality at a distance from the initial functional group. researchgate.net
Regioselectivity is paramount in the functionalization of the furan ring. Electrophilic substitution on an unsubstituted furan ring typically occurs at the 2-position. However, the presence of directing groups can influence the position of subsequent substitutions. For example, an electron-withdrawing group at the 2-position will direct incoming electrophiles to the 5-position. pharmaguideline.com
Exploration of Novel Catalytic Methods for Synthesis
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and reduce waste. Various metal-catalyzed reactions have been developed for the synthesis and functionalization of furans. organic-chemistry.org
Novel Catalytic Approaches for Furan Synthesis:
| Catalyst | Reaction Type | Description |
| Gold (Au) | Cycloisomerization | Gold nanoparticles supported on TiO2 can catalyze the cycloisomerization of allenones into furans under mild conditions. organic-chemistry.org |
| Copper (Cu) | Cyclization | Copper(I) can catalyze the reaction of silyl (B83357) enol ethers with α-diazo-β-ketoesters to form dihydrofuran derivatives, which are precursors to substituted furans. organic-chemistry.org |
| Palladium (Pd) | Cascade Reaction | Palladium catalysts can facilitate cascade reactions of aryloxy-enynes with aryl halides to produce trisubstituted furans. organic-chemistry.org |
These catalytic methods offer advantages in terms of milder reaction conditions, higher atom economy, and the potential for asymmetric synthesis.
Green Chemistry Principles in the Synthesis of Furan-Carbohydrazide Compounds
Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound and its analogues, several green chemistry strategies can be implemented.
The use of safer solvents is a key principle. Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2 can significantly reduce the environmental impact of a synthesis. Additionally, developing one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can minimize waste and improve efficiency. For example, a one-pot synthesis of trisubstituted α-carbonyl furans has been developed using a copper(I) catalyst and air as the oxidant. organic-chemistry.org
Catalytic methods, as discussed previously, are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. The development of recyclable catalysts further enhances the sustainability of these processes.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For a compound like this compound, a suite of NMR experiments would be necessary for a complete conformational and stereochemical analysis.
¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The expected spectrum would show distinct signals for the protons on the furan ring, the methylene bridge, the benzene (B151609) ring, and the hydrazide group. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these signals to specific protons.
¹³C NMR Spectroscopy: This experiment would reveal the number of unique carbon atoms in the molecule and their electronic environments. Signals for the carbonyl carbon of the hydrazide, the carbons of the furan and benzene rings, and the methylene carbon would be expected at characteristic chemical shifts.
2D NMR Spectroscopy (COSY, HSQC, HMBC): These advanced techniques would be essential for unambiguously assigning all proton and carbon signals and for establishing the connectivity between different parts of the molecule. For instance, a Correlation Spectroscopy (COSY) experiment would show which protons are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal direct and long-range correlations between protons and carbons, respectively. This would confirm the benzenesulfonylmethyl substituent is attached to the furan ring and the carbohydrazide group is at the 2-position.
Without experimental data, a table of expected chemical shifts cannot be accurately generated.
High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathway Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound.
Molecular Formula Confirmation: HRMS would provide a highly accurate mass measurement of the molecular ion, which could be used to confirm the elemental formula of C₁₂H₁₂N₂O₄S.
Fragmentation Analysis: By analyzing the fragmentation pattern of the molecule in the mass spectrometer, it would be possible to deduce the connectivity of the atoms. Expected fragmentation pathways for this molecule might include cleavage of the bond between the methylene group and the furan ring, loss of the hydrazide group, and fragmentation of the benzenesulfonyl moiety.
A representative data table of observed fragments and their proposed structures cannot be provided without experimental mass spectra.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Molecular Architecture
Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Molecular Structure and Conformation: A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This would include the relative orientation of the furan and benzene rings.
Intermolecular Interactions: The crystal structure would also elucidate any intermolecular interactions, such as hydrogen bonding involving the hydrazide group, which govern the packing of the molecules in the crystal lattice.
As no crystal structure for this compound has been reported in the crystallographic databases, a table of crystallographic data and parameters cannot be presented.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interaction and Hydrogen Bonding Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Functional Group Identification: The IR and Raman spectra would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the hydrazide group, the S=O stretching of the sulfonyl group, C-H stretching of the aromatic and furan rings, and C-O-C stretching of the furan ring.
Hydrogen Bonding: The position and shape of the N-H and C=O stretching bands in the IR spectrum can provide evidence for the presence and strength of intermolecular hydrogen bonding in the solid state.
A table of characteristic vibrational frequencies cannot be compiled in the absence of experimental spectra.
Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Purity and Solution Conformation
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules. The molecule this compound is not inherently chiral. Therefore, it would not exhibit a CD spectrum unless it was resolved into enantiomers through a chiral derivatization or separation process, or if it adopted a stable chiral conformation in solution. As there is no indication of chirality in the structure, this technique is not directly applicable.
Computational Chemistry and in Silico Investigations of 5 Benzenesulfonyl Methyl Furan 2 Carbohydrazide
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Properties and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of a molecule. For 5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide, a DFT study would typically calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.
Other key reactivity descriptors derived from DFT include electronegativity, chemical hardness, and softness. These parameters help predict how the molecule will interact with other chemical species, identifying potential sites for electrophilic or nucleophilic attack. While these calculations are foundational for understanding a novel compound, specific DFT analysis results for this compound are not currently available in published literature.
Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors. (Note: The following data is illustrative of typical DFT outputs and is not based on actual published research for this specific compound.)
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |
| Electronegativity (χ) | 3.85 eV | Measures the power to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |
| Chemical Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
Molecular Docking Simulations for Protein-Ligand Interaction Predictions and Binding Affinity Estimation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a specific protein target.
A typical docking study would involve identifying a protein of interest and then computationally placing the ligand into the protein's binding site. The simulation scores the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. This results in a predicted binding affinity (e.g., in kcal/mol), which estimates the strength of the interaction. Despite the utility of this method, no specific molecular docking studies targeting proteins with this compound have been published.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for a class of compounds including this compound, researchers would need experimental activity data (e.g., IC50 values) for a set of structurally similar molecules.
Molecular descriptors (physicochemical properties, topological indices, etc.) for each compound would be calculated and correlated with their biological activity to create a predictive model. This model could then be used to estimate the activity of new, unsynthesized compounds and guide lead optimization. Currently, no QSAR studies incorporating this compound are available.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. If a promising protein-ligand complex were identified through molecular docking, an MD simulation could be run to assess its stability.
This technique simulates the movements and interactions of atoms and molecules, allowing researchers to observe how the ligand's conformation changes within the binding site and how it affects the protein's structure. This provides a more realistic understanding of the binding event than the static picture offered by docking. As no initial docking studies are available, no subsequent MD simulations for this compound have been reported.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling (Pre-clinical Predictive Models)
In silico ADME profiling uses computational models to predict a compound's pharmacokinetic properties. These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties. While public databases like PubChem provide some basic computed properties, a detailed, peer-reviewed in silico ADME analysis for this compound has not been published. nih.gov Such an analysis would typically involve predictions for properties like aqueous solubility, blood-brain barrier permeability, cytochrome P450 enzyme inhibition, and human intestinal absorption.
Table 2: Publicly Available Computed Properties Relevant to ADME Profiling. (Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 4962170. nih.gov)
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 280.3 g/mol | Adherence to Lipinski's Rule of Five |
| XLogP3 | 0.6 | A measure of lipophilicity |
| Hydrogen Bond Donor Count | 2 | Influences solubility and binding |
| Hydrogen Bond Acceptor Count | 5 | Influences solubility and binding |
| Rotatable Bond Count | 4 | Relates to conformational flexibility |
Pre Clinical Biological Evaluation and Pharmacological Profiling of 5 Benzenesulfonyl Methyl Furan 2 Carbohydrazide
In Vitro Assessment of Specific Enzyme Inhibition and Receptor Modulation
Comprehensive in vitro studies are essential to determine the specific molecular targets of a compound and to elucidate its mechanism of action. For 5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide, this would involve detailed enzymatic and receptor binding assays.
Enzymatic Assays and Half-Maximal Inhibitory Concentration (IC50) Determination
There is currently no publicly available data from enzymatic assays for this compound. Such studies would be necessary to identify any potential enzyme inhibitory activity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the compound required to inhibit the activity of a specific enzyme by 50%. Future research should focus on screening this compound against a panel of relevant enzymes to determine its inhibitory profile and potency.
Receptor Binding Studies and Dissociation Constant (Ki) Determination
Information regarding the interaction of this compound with specific biological receptors is not available in the current body of scientific literature. Receptor binding studies are crucial for identifying which receptors the compound binds to and with what affinity. The dissociation constant (Ki) is a critical measure of this binding affinity. Without these studies, the receptor modulation profile of the compound remains unknown.
Cellular Level Biological Activities
Evaluating the effects of a compound on whole cells provides valuable insights into its potential therapeutic applications. This includes assessing its impact on cancer cells, microbes, and inflammatory processes.
Antiproliferative and Cytotoxic Effects on Diverse Cancer Cell Lines (e.g., A549 lung cancer cells)
While research has been conducted on various furan-containing carbohydrazide (B1668358) derivatives for their anticancer properties, specific data for this compound is not detailed in the available literature. A study on new carbohydrazide derivatives with a furan (B31954) moiety reported cytotoxic activity on A549 human lung cancer cells, with IC50 values for the series ranging from 43.38 to 342.63 µM. dergipark.org.tr However, the specific IC50 value for this compound was not explicitly mentioned, leaving its specific antiproliferative and cytotoxic effects to be determined.
To illustrate the type of data that would be relevant, a hypothetical data table is presented below.
Table 1: Hypothetical Antiproliferative Activity of this compound This table is for illustrative purposes only as no specific data is currently available.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
Antimicrobial Efficacy Against Clinically Relevant Bacterial and Fungal Strains
There is no published data on the antimicrobial screening of this compound. To ascertain any potential antimicrobial properties, in vitro assays against a panel of clinically relevant bacterial and fungal strains would be required. Such studies typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Hypothetical Antimicrobial Efficacy of this compound This table is for illustrative purposes only as no specific data is currently available.
| Microorganism | Strain Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | Data not available |
| Escherichia coli | Gram-negative bacteria | Data not available |
| Candida albicans | Fungus | Data not available |
Anti-inflammatory and Immunomodulatory Effects in Cellular Models
The potential for this compound to exert anti-inflammatory or immunomodulatory effects has not been reported in the scientific literature. Cellular models are instrumental in investigating such activities, for instance, by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells. Future research in this area would be necessary to characterize these potential effects.
Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation
Comprehensive searches of available scientific literature and biomedical databases did not yield specific studies on the antioxidant activity or the modulation of reactive oxygen species (ROS) by the compound this compound. While the furan and benzenesulfonyl moieties are present in various compounds with documented biological activities, including antioxidant effects, no direct experimental data for this specific chemical entity has been found.
The following table summarizes the lack of available data:
| Assay Type | This compound Activity | Reference |
| DPPH Radical Scavenging | No data available | N/A |
| ABTS Radical Scavenging | No data available | N/A |
| Cellular Antioxidant Assay | No data available | N/A |
| ROS Modulation in Cell Lines | No data available | N/A |
| Lipid Peroxidation Inhibition | No data available | N/A |
Mechanism of Action (MOA) Elucidation at Molecular and Cellular Resolution
As of the current date, there is no published research detailing the mechanism of action for this compound at a molecular or cellular level. The subsequent subsections reflect this absence of specific data.
Target Identification and Validation Strategies Using Proteomics and Genomics
No studies utilizing proteomic or genomic approaches to identify and validate the molecular targets of this compound have been reported in the scientific literature. Methodologies such as chemical proteomics for target fishing or transcriptome-wide analyses to observe changes in gene expression upon compound treatment have not been applied to this specific molecule.
Analysis of Cellular Pathway Perturbations and Signaling Cascade Modulation
Consistent with the lack of target identification, there is no information available regarding the effects of this compound on cellular pathways or signaling cascades. Investigations into its potential influence on pathways commonly modulated by other furan or sulfonamide-containing compounds have not been conducted.
Structure-Activity Relationship (SAR) Studies for Rational Compound Design
Specific structure-activity relationship (SAR) studies for this compound are not available in the current body of scientific literature. The following subsections are therefore based on general principles and findings from related classes of compounds, but not on direct research of the compound .
Identification of Key Pharmacophores and Ligand Efficiency Contributions
Without biological activity data, it is not possible to identify the key pharmacophores of this compound that are essential for a specific biological effect. While the furan ring, the carbohydrazide linker, and the benzenesulfonylmethyl group can be considered potential pharmacophoric features based on the activities of other molecules containing these motifs, their contribution to any hypothetical activity of this specific compound is unknown.
Impact of Substituent Modifications on Biological Potency, Selectivity, and Efficacy
There have been no published studies on the systematic modification of the this compound scaffold. Therefore, the impact of altering substituents on the furan ring, the phenyl ring of the benzenesulfonyl group, or the carbohydrazide moiety on biological potency, selectivity, and efficacy has not been determined. For instance, studies on other classes of benzenesulfonyl derivatives have shown that the nature and position of substituents on the phenyl ring can significantly influence their biological activity. Similarly, modifications of the furan ring in other series of compounds have been shown to modulate their pharmacological profiles. However, these general SAR trends cannot be directly extrapolated to this compound without specific experimental data.
The table below indicates the absence of SAR data for this compound:
| Structural Moiety | Modification | Impact on Activity | Reference |
| Benzenesulfonyl Phenyl Ring | Various Substituents | No data available | N/A |
| Furan Ring | Various Substituents | No data available | N/A |
| Carbohydrazide Linker | Acylation/Alkylation | No data available | N/A |
In Vivo (Animal Model) Pharmacological Investigations (Excluding Human Data)
The in vivo efficacy of this compound, identified as a lead compound in a series of novel benzenesulfonamide (B165840) perforin (B1180081) inhibitors, has been evaluated in a murine model of allogeneic bone marrow transplantation. nih.gov Perforin is a critical protein in the cytotoxic lymphocyte-mediated cell death pathway and plays a significant role in the rejection of immunologically mismatched grafts. nih.gov The primary disease model utilized was the rejection of major histocompatibility complex (MHC)-mismatched mouse bone marrow cells, which serves as a robust model for graft rejection. nih.gov
In these studies, this compound demonstrated a significant ability to increase the preservation of allogeneic bone marrow. nih.gov The compound's efficacy was assessed by its capacity to inhibit perforin function, thereby preventing the rejection of the transplanted cells. nih.gov A clear dose-response relationship was established, with higher doses of the compound leading to more significant perforin inhibition in the spleen. nih.gov For instance, at a dose of 120 mg/kg, the compound showed a substantial effect, achieving 53% of the perforin inhibition observed in perforin-deficient mice. nih.gov However, the efficacy was markedly reduced at lower doses, with non-significant inhibition of 10% and 7% at 90 mg/kg and 60 mg/kg, respectively. nih.gov
Treatment with the compound was also associated with a reduction in splenocyte cellularity, which is an indicator of the compound's effect on lymphocyte populations. nih.gov Notably, this compound was one of the compounds that most effectively inhibited perforin function while causing low reductions in splenic cellularity, highlighting its potential for a favorable therapeutic window. nih.gov
Table 1: In Vivo Efficacy of this compound in a Murine Model of Allogeneic Bone Marrow Rejection
| Dose (mg/kg) | Perforin Inhibition in Spleen (%) | Significance |
|---|---|---|
| 120 | 53 | Significant |
| 90 | 10 | Non-significant |
This table illustrates the dose-dependent efficacy of this compound in inhibiting perforin function in an animal model of graft rejection.
A critical aspect of the pre-clinical evaluation of this compound involved establishing a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship in a mouse model. nih.gov This correlation is essential for understanding the drug exposure required to achieve the desired therapeutic effect, which in this case is the inhibition of perforin. nih.gov
Pharmacokinetic studies revealed that the compound is highly bound to plasma proteins, with over 99% binding observed. nih.gov This high degree of protein binding is a crucial factor in determining the concentration of the free, active drug available to interact with its target. nih.gov
The PK/PD analysis aimed to identify the pharmacokinetic parameter that best correlated with the observed in vivo perforin inhibition. nih.gov The strongest correlation was found between the duration that the total plasma concentrations of the compound remained above a certain threshold and the degree of perforin inhibition in both the peripheral blood and the spleen. nih.gov Specifically, the time that plasma concentrations were maintained above 900 μM demonstrated a very strong correlation with perforin inhibition, with an R-squared value of 0.993 in the blood and 0.903 in the spleen. nih.gov This concentration threshold of 900 μM for the total drug corresponds to unbound concentrations that are approximately three times the unbound in vitro IC90 of the compound. nih.gov
This PK/PD relationship provided a clear explanation for the observed efficacy at different dosing regimens. nih.gov For example, it was determined that three doses of 120 mg/kg were highly effective, whereas three doses of 80 mg/kg were ineffective. nih.gov The PK/PD model suggests that for optimal perforin inhibition in vivo, high concentrations of this compound (greater than 900 μM) must be continuously maintained. nih.gov This understanding is critical for informing future dosing strategies to maximize the compound's efficacy. nih.gov
Table 2: Pharmacokinetic/Pharmacodynamic Correlation of this compound in a Mouse Model
| PK/PD Parameter | Tissue | Correlation (R²) | Key Finding |
|---|---|---|---|
| Time above 900 μM | Blood | 0.993 | Strongest correlation with perforin inhibition. |
This table summarizes the key PK/PD findings, highlighting the strong correlation between the time the drug concentration remains above 900 μM and the observed perforin inhibition in both blood and spleen.
Design, Synthesis, and Evaluation of Novel Derivatives and Analogues of 5 Benzenesulfonyl Methyl Furan 2 Carbohydrazide
Rational Design Principles for Analog Generation Based on SAR Insights
The rational design of new analogues of 5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide is guided by structure-activity relationship (SAR) studies of related compounds. The core structure can be dissected into three key pharmacophoric components: the furan (B31954) ring, the benzenesulfonyl moiety, and the carbohydrazide (B1668358) linker. Each of these can be systematically modified to probe their influence on biological activity.
Furan Ring: The furan ring serves as a central scaffold. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic nature of the ring allows for potential π-π stacking interactions with biological targets. SAR studies on other furan-containing compounds have shown that substitution at the 5-position can significantly impact activity. researchgate.net
Benzenesulfonyl Moiety: The benzenesulfonyl group is a key feature, known to be involved in interactions with various enzymes and receptors. The sulfonamide group is a strong hydrogen bond donor and acceptor. The phenyl ring provides a platform for introducing substituents to modulate lipophilicity, electronic properties, and steric bulk, which can influence binding affinity and selectivity. nih.gov
The design of new analogues will be based on the hypothesis that modifying these key regions can lead to improved potency, selectivity, and pharmacokinetic properties.
Exploration of Diverse Substituent Effects on the Furan Ring and Benzenesulfonyl Moiety
Systematic exploration of substituent effects on the furan ring and the benzenesulfonyl moiety is a cornerstone of optimizing the lead compound.
Substitutions on the Benzenesulfonyl Moiety:
The phenyl ring of the benzenesulfonyl group is a prime target for modification. Introducing electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -Cl, -NO2) at the ortho, meta, or para positions can alter the electronic distribution of the entire molecule. This can, in turn, affect the acidity of the sulfonamide N-H group and the strength of its interactions with target proteins. The volume and lipophilicity of the substituents are also critical factors. For instance, larger, more lipophilic groups might enhance binding through hydrophobic interactions, but could also negatively impact solubility. nih.gov
Potential Substitutions on the Benzenesulfonyl Ring and Their Rationale
| Position | Substituent | Rationale |
|---|---|---|
| para (4-) | -Cl, -F | Enhance binding through halogen bonding, increase metabolic stability. |
| para (4-) | -OCH3, -CH3 | Increase electron density, potentially modulate target interaction. |
| meta (3-) | -CF3, -CN | Electron-withdrawing groups to alter pKa and binding properties. |
Substitutions on the Furan Ring:
While the parent compound is substituted at the 2- and 5-positions, further modifications to the furan ring itself are conceivable, although potentially more synthetically challenging. The stability of the furan ring can be an issue, and certain substitutions might address this. nih.gov However, modifications will primarily focus on the benzenesulfonyl and carbohydrazide moieties due to their greater synthetic accessibility and profound impact on biological activity observed in related series.
Bioisosteric Replacements and Scaffold Hopping Strategies to Enhance Potency or Selectivity
To explore novel chemical space and improve drug-like properties, bioisosteric replacement and scaffold hopping are powerful strategies. rsc.orguniroma1.it
Bioisosteric Replacements:
Bioisosterism involves the substitution of one functional group with another that has similar physicochemical properties, leading to similar biological activity. u-tokyo.ac.jp
Sulfonamide Group: The sulfonamide group can be replaced with other acidic moieties or groups with similar hydrogen bonding capabilities. Common bioisosteres for sulfonamides include carboxamides, phosphonamides, or N-acylsulfonamides. nih.govnih.gov For example, replacing the sulfonamide with a sulfone has been shown to be an effective strategy in some cases. nih.gov
Carbohydrazide Moiety: The carbohydrazide linker can be replaced with other functionalities that maintain a similar spatial arrangement of the key interacting groups. Examples include triazoles, oxadiazoles, or simple amide linkers.
Furan Ring: The furan ring can be replaced with other five-membered heterocycles such as thiophene, pyrrole, or oxazole to investigate the impact of the heteroatom and the ring's electronic properties on activity. researchgate.net
Scaffold Hopping:
Scaffold hopping aims to identify isofunctional molecules with different core structures. uniroma1.it This can lead to compounds with improved properties, such as enhanced metabolic stability or novel intellectual property. For this compound, scaffold hopping could involve replacing the furan ring with a different heterocyclic or carbocyclic scaffold while retaining the benzenesulfonylmethyl and carbohydrazide side chains in a similar spatial orientation.
Potential Bioisosteric Replacements and Scaffold Hops
| Original Moiety | Bioisosteric Replacement / Scaffold Hop | Rationale |
|---|---|---|
| Furan | Thiophene, Pyrrole, Thiazole | Modulate aromaticity and hydrogen bonding capacity. |
| Benzenesulfonyl | Benzoyl, Phenylacetamide | Alter electronic and steric properties. |
Synthesis and Comparative Biological Profiling of Newly Designed Analogues
The synthesis of new analogues would likely follow a multi-step sequence. A plausible synthetic route could start from commercially available 5-(hydroxymethyl)furan-2-carboxylic acid. The hydroxyl group could be converted to a leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with the appropriate benzenesulfonamide (B165840). The carboxylic acid would then be converted to the corresponding ester, which can be reacted with hydrazine (B178648) hydrate to yield the final carbohydrazide derivative. researchgate.netvjol.info.vn
General Synthetic Scheme for Analogues:
Esterification: Protection of the carboxylic acid of a starting furan derivative as a methyl or ethyl ester.
Functionalization of the 5-methyl group: Halogenation or tosylation of the 5-methyl group to introduce a leaving group.
Introduction of the Benzenesulfonyl Moiety: Nucleophilic substitution with a substituted benzenesulfonamide.
Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the final carbohydrazide.
Once synthesized, the new analogues would undergo a comprehensive biological profiling campaign. The specific assays would depend on the therapeutic target of interest. A general screening cascade might include:
Primary in vitro assays: To determine the potency of the compounds against the target of interest (e.g., enzyme inhibition assay, receptor binding assay).
Secondary in vitro assays: To assess the selectivity of the compounds against related targets.
Cell-based assays: To evaluate the activity of the compounds in a more physiologically relevant context.
ADME-Tox profiling: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity properties.
The results from these assays would be used to establish a structure-activity relationship for the new series of compounds.
Optimization of Selectivity and Efficacy Through Chemical Modification
The data obtained from the initial biological profiling will guide the further optimization of the lead compounds. The goal is to enhance selectivity and efficacy while maintaining favorable pharmacokinetic properties.
Strategies for Optimization:
Improving Selectivity: If a compound shows activity against off-target molecules, modifications can be made to exploit differences in the binding sites. For example, introducing steric bulk may prevent binding to a smaller off-target binding pocket while being accommodated by the larger pocket of the desired target. nih.gov The selectivity of furan-based compounds can also be influenced by the specific substitution patterns. acs.org
Enhancing Efficacy: Potency can often be improved by optimizing the interactions with the target. This could involve introducing functional groups that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions.
Improving Pharmacokinetic Properties: Modifications can be made to improve properties such as solubility, metabolic stability, and cell permeability. For example, introducing polar groups can increase solubility, while blocking sites of metabolism can improve metabolic stability.
A hypothetical example of optimizing selectivity for a kinase inhibitor is presented in the table below, based on general principles.
Hypothetical Optimization of Kinase Selectivity
| Compound | Modification | SIK1 IC50 (nM) | SIK2 IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Ratio (Off-Target/SIK2) |
|---|---|---|---|---|---|
| Parent | - | 15 | 8 | 20 | 2.5 |
| Analog 1 | para-Cl on benzenesulfonyl | 10 | 5 | 50 | 10 |
| Analog 2 | meta-OCH3 on benzenesulfonyl | 12 | 7 | 15 | 2.1 |
| Analog 3 | Thiophene replaces furan | 25 | 15 | 150 | 10 |
This iterative process of design, synthesis, and testing is fundamental to the discovery of new drugs with improved therapeutic profiles.
Future Perspectives and Translational Research Opportunities for 5 Benzenesulfonyl Methyl Furan 2 Carbohydrazide Pre Clinical Focus
Identification of Unexplored Biological Targets and Novel Therapeutic Applications
The furan-2-carbohydrazide (B108491) scaffold is a versatile starting point for the development of a wide array of therapeutic agents. utripoli.edu.lyijabbr.comwisdomlib.org Derivatives have demonstrated significant potential across several disease areas, suggesting multiple avenues for the investigation of 5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide. Similarly, benzenesulfonyl hydrazones are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov
Potential Therapeutic Applications Based on Structural Analogs:
| Therapeutic Area | Potential Biological Targets | Rationale Based on Structural Moieties |
| Oncology | Tubulin polymerization, various kinases, apoptosis pathways | Furan-based compounds have been shown to induce apoptosis and cell cycle arrest in cancer cell lines. nih.gov Sulfonyl and sulfonamide hybrids are actively being explored as anticancer agents. nih.gov |
| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase), viral proteases (e.g., SARS-CoV-2 Mpro), fungal metabolic pathways | Furan (B31954) derivatives have exhibited broad-spectrum antimicrobial and antifungal activities. utripoli.edu.lyresearchgate.net Benzenesulfonyl hydrazones are also known for their antibacterial and antifungal properties. researchgate.netnih.gov Some furan-2-carbohydrazide derivatives have been identified as inhibitors of the SARS-CoV-2 main protease. nih.gov |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, cytokine signaling pathways | Some hydrazide-hydrazone derivatives containing a furan moiety have shown anti-inflammatory activity in preclinical models. utripoli.edu.ly |
| Neurological Disorders | Monoamine oxidase (MAO), other CNS-related enzymes | Benzenesulfonyl hydrazones have been investigated for antidepressant properties and as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov |
Future research should prioritize screening this compound against a diverse panel of biological targets to uncover novel therapeutic applications.
Integration with Advanced Drug Delivery Systems in Pre-clinical Research
A significant hurdle in the preclinical development of novel chemical entities is often poor aqueous solubility and bioavailability, which can be anticipated for a molecule containing multiple aromatic rings and a sulfonyl group. Advanced drug delivery systems can be pivotal in overcoming these challenges.
Potential Drug Delivery Strategies:
| Delivery System | Potential Advantages for this compound |
| Nanoparticles (e.g., liposomes, polymeric nanoparticles) | Enhanced solubility and stability, passive targeting to tumor tissues (the EPR effect), potential for controlled release. |
| Microspheres | Sustained release for chronic conditions, potential for localized delivery. |
| Prodrug Approaches | Modification of the carbohydrazide (B1668358) or sulfonamide moiety to improve solubility and membrane permeability, with subsequent cleavage in vivo to release the active compound. |
Preclinical studies should focus on formulating this compound into various delivery systems to assess improvements in its pharmacokinetic and pharmacodynamic profiles.
Exploration of Synergistic Effects in Combination Therapies (Pre-clinical Studies)
The structural components of this compound suggest that it may act synergistically with existing therapeutic agents. Sulfonamides, for instance, are frequently used in combination therapies, such as with trimethoprim, to enhance efficacy and combat drug resistance. nih.gov
Potential Combination Therapy Approaches:
| Therapeutic Area | Potential Combination Agents | Rationale for Synergy |
| Oncology | Standard chemotherapeutic agents (e.g., taxanes, platinum-based drugs), targeted therapies (e.g., kinase inhibitors) | The compound could potentially sensitize cancer cells to the effects of other anticancer drugs by targeting different pathways, such as apoptosis or cell cycle regulation. Dual inhibitors of DNMT and HDAC have shown enhanced antitumor efficacy in preclinical models. acs.org |
| Infectious Diseases | Beta-lactam antibiotics, other classes of antimicrobials | Combining agents with different mechanisms of action can broaden the spectrum of activity and reduce the development of resistance. Sulfonamides are known to act synergistically with inhibitors of the folate pathway. nih.gov |
Preclinical investigations should involve in vitro and in vivo studies to evaluate the synergistic potential of this compound with established drugs.
Challenges and Prospects in Lead Optimization and Pre-clinical Development for Potential Therapeutic Advancement
While the hybrid structure of this compound is promising, it also presents specific challenges that will need to be addressed during lead optimization and preclinical development.
Key Challenges and Corresponding Optimization Strategies:
| Challenge | Potential Optimization Strategy |
| Metabolic Instability of the Furan Ring | The furan ring can undergo oxidative metabolism, potentially leading to toxic metabolites. orientjchem.org Strategies to mitigate this include the introduction of substituents on the furan ring to block metabolic sites or the use of bioisosteric replacements. |
| Sulfonamide-related Hypersensitivity | Sulfonamide-containing drugs are associated with hypersensitivity reactions. researchgate.net Lead optimization could involve modifying the benzenesulfonyl group to reduce its immunogenic potential. |
| Off-target Effects | The diverse biological activities of the furan and sulfonamide moieties could lead to off-target interactions. Structure-activity relationship (SAR) studies will be crucial to enhance selectivity for the desired biological target. openaccesspub.org |
| Poor Pharmacokinetics | As previously mentioned, poor solubility and bioavailability are potential issues. In addition to drug delivery systems, chemical modifications to improve physicochemical properties will be a key aspect of lead optimization. |
The prospects for the therapeutic advancement of this compound will depend on a systematic approach to lead optimization, focusing on enhancing potency and selectivity while minimizing potential liabilities. nih.govresearchgate.net
Q & A
Q. What are the key steps for synthesizing 5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide, and what reaction conditions are critical?
The synthesis typically involves coupling a benzenesulfonylmethyl group to a furan-2-carbohydrazide scaffold. Critical steps include:
- Protection/activation of functional groups : Use reagents like NaH in anhydrous THF to deprotonate intermediates, ensuring controlled reactivity .
- Coupling reactions : Employ nucleophilic substitution or condensation under inert atmospheres (e.g., N₂) to minimize side reactions .
- Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures ensures high purity .
- Key parameters : Temperature control (0–25°C), solvent polarity, and reaction time (monitored via TLC/HPLC) are crucial for yield optimization .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrazide functionality. For example, the benzenesulfonyl group shows distinct aromatic protons at δ 7.5–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch of hydrazide) and ~1150 cm⁻¹ (S=O stretch of sulfonyl) confirm functional groups .
Q. How should researchers assess the compound’s stability under different storage conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light sensitivity : Store in amber vials at 0–6°C to prevent photodegradation, as furan derivatives are prone to oxidation .
- Humidity control : Use desiccants or vacuum-sealed containers to avoid hydrolysis of the sulfonyl or hydrazide groups .
Q. What solvents are suitable for dissolving this compound in experimental settings?
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal for solubility due to the compound’s polar sulfonyl and hydrazide groups .
- Aqueous mixtures : Ethanol/water (1:1 v/v) can dissolve the compound for biological assays, but pH must be neutral to avoid hydrazide decomposition .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Standardization : Document exact molar ratios, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps) .
- Inter-laboratory validation : Share samples with collaborators for independent NMR/MS analysis to confirm structural consistency .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis and reactivity of this compound?
- Reaction path modeling : Use density functional theory (DFT) to simulate transition states and identify energetically favorable pathways for sulfonyl coupling .
- Solvent effect prediction : COSMO-RS calculations predict solvent interactions to enhance yield and selectivity .
- Machine learning : Train models on existing benzofuran/sulfonyl reaction datasets to propose optimal conditions (e.g., catalysts, temperatures) .
Q. How can contradictory pharmacological data for this compound be resolved?
- Systematic review : Follow PRISMA guidelines to aggregate data from PubMed, Google Scholar, and specialized databases, applying exclusion criteria (e.g., excluding non-peer-reviewed sources) .
- Dose-response studies : Re-evaluate bioactivity (e.g., IC₅₀ values) across standardized cell lines (e.g., HEK293 or HepG2) to control for variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assay results .
Q. What methodologies are recommended for studying its potential bioactivity in drug discovery?
- Target-based assays : Screen against enzymes like cyclooxygenase-2 (COX-2) or kinases, given the sulfonyl group’s role in inhibition .
- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
- Toxicity profiling : Employ MTT assays and Ames tests to assess cytotoxicity and mutagenicity .
Q. How can reactor design improve the scalability of its synthesis?
- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer for exothermic sulfonation steps, reducing side products .
- Membrane separation : Integrate nanofiltration membranes to isolate intermediates, improving purity and reducing downstream processing .
- Process control : Implement real-time PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .
Q. What strategies address discrepancies in spectroscopic data across studies?
- Reference standardization : Calibrate instruments using certified reference materials (e.g., NIST-traceable standards) .
- Collaborative databases : Contribute spectral data to platforms like PubChem or ChemSpider for cross-validation .
- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
